(2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone
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Overview
Description
(2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone is a chemical compound known for its unique structure and potential applications in various fields. It consists of an anilino group attached to a thiazole ring, which is further connected to a fluorophenyl group. This compound is of interest due to its potential biological activities and its role in scientific research.
Mechanism of Action
Target of Action
The primary target of (2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone is Cyclin-dependent kinase 2 (CDK2). CDK2 is a potentially therapeutic target for cancer therapy .
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This interaction is mediated through hydrogen bonds and van der Waals interactions .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulation pathway. This leads to the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells .
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation. By targeting CDK2, the compound disrupts the cell cycle, leading to the arrest of cell growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone typically involves the reaction of aniline derivatives with thiazole compounds under specific conditions. One common method includes the condensation of 2-aminothiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide; often in polar aprotic solvents like dimethyl sulfoxide or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
(2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- (2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-chlorophenyl)methanone
- (2-Anilino-4-methyl-1,3-thiazol-5-yl)(4-methoxyphenyl)methanone
- (2-Anilino-4-methyl-1,3-thiazol-5-yl)(phenyl)methanone
Uniqueness
(2-Anilino-1,3-thiazol-5-yl)(4-fluorophenyl)methanone is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially increasing its efficacy in biological applications .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2-anilino-1,3-thiazol-5-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2OS/c17-12-8-6-11(7-9-12)15(20)14-10-18-16(21-14)19-13-4-2-1-3-5-13/h1-10H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKILOKGIHZRUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC=C(S2)C(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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